Cas no 2227779-86-2 ((1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and chiral intermediate applications. The presence of a 2-chloropyridinyl group enhances reactivity in cross-coupling reactions, while the trifluoroethanol moiety contributes to improved metabolic stability and lipophilicity in bioactive molecules. This compound is particularly advantageous in the development of advanced intermediates for active pharmaceutical ingredients (APIs) and crop protection agents. Its well-defined structure and functional groups allow for precise modifications, supporting diverse synthetic pathways in medicinal and agrochemical research.
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol structure
2227779-86-2 structure
商品名:(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
CAS番号:2227779-86-2
MF:C7H5ClF3NO
メガワット:211.568911314011
CID:6448377
PubChem ID:97627085

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
    • 2227779-86-2
    • EN300-1954762
    • インチ: 1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1
    • InChIKey: CKRHTOYGHUTCNF-LURJTMIESA-N
    • ほほえんだ: ClC1C=C(C=CN=1)[C@@H](C(F)(F)F)O

計算された属性

  • せいみつぶんしりょう: 211.0011760g/mol
  • どういたいしつりょう: 211.0011760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 33.1Ų

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954762-0.1g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
0.1g
$1357.0 2023-09-17
Enamine
EN300-1954762-5.0g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
5g
$4475.0 2023-05-31
Enamine
EN300-1954762-1g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
1g
$1543.0 2023-09-17
Enamine
EN300-1954762-10g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
10g
$6635.0 2023-09-17
Enamine
EN300-1954762-0.05g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
0.05g
$1296.0 2023-09-17
Enamine
EN300-1954762-0.25g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
0.25g
$1420.0 2023-09-17
Enamine
EN300-1954762-5g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
5g
$4475.0 2023-09-17
Enamine
EN300-1954762-0.5g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
0.5g
$1482.0 2023-09-17
Enamine
EN300-1954762-1.0g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
1g
$1543.0 2023-05-31
Enamine
EN300-1954762-10.0g
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
2227779-86-2
10g
$6635.0 2023-05-31

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-olに関する追加情報

Compound CAS No. 2227779-86-2: (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol

The compound (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol, identified by the CAS number 2227779-86-2, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethyl alcohol group. The stereochemistry at the chiral center (S configuration) plays a crucial role in determining its physical and chemical properties.

Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. The trifluoroethyl group imparts high stability and lipophilicity, making it suitable for applications in drug delivery systems. Additionally, the pyridine ring contributes to aromatic stability and potential for further functionalization. Researchers have explored its use as a building block in synthesizing complex molecules with tailored properties.

The synthesis of (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol involves a multi-step process that includes nucleophilic substitution and stereoselective alcohol formation. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess during the synthesis, ensuring the desired S configuration. This compound has also been studied for its reactivity under various conditions, including its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoroethyl group.

In terms of applications, this compound has shown promise in the field of catalysis. Its ability to act as a ligand in transition metal complexes has been explored for asymmetric catalysis reactions. Recent research has demonstrated its effectiveness in facilitating enantioselective reductions and oxidations, making it a valuable tool in organic synthesis.

The physical properties of this compound are also noteworthy. It exhibits a high melting point due to strong intermolecular hydrogen bonding between the hydroxyl group and adjacent electronegative atoms. Its solubility in polar solvents makes it suitable for use in aqueous environments, while its lipophilicity ensures compatibility with organic solvents.

From an environmental standpoint, studies have been conducted to assess the biodegradability and toxicity of this compound. Results indicate that it is not readily biodegradable under standard conditions, highlighting the need for proper disposal methods to minimize environmental impact.

In conclusion, (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol is a versatile compound with significant potential across multiple disciplines. Its unique structure and properties make it an invaluable resource for researchers working on advanced materials, pharmaceuticals, and catalytic systems. As research continues to uncover new applications and improve synthetic methods, this compound is expected to play an increasingly important role in modern chemistry.

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